AM2201 6-hydroxyindole metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

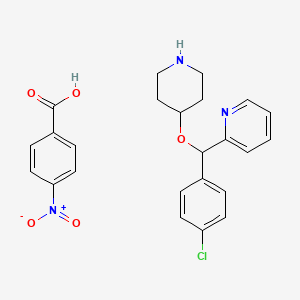

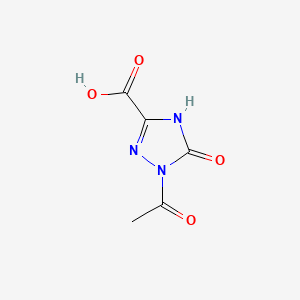

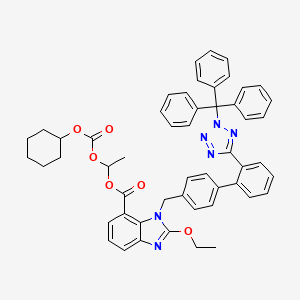

AM2201 6-hydroxyindole metabolite is an expected metabolite of AM2201, a potent synthetic cannabinoid . It is generated during phase I metabolism by cytochrome P450, suggesting that it would be detectable in blood and urine . The biological properties of this compound are not known .

Synthesis Analysis

The synthesis of AM2201 6-hydroxyindole metabolite involves the metabolism of AM2201. In a study, major urinary metabolites of AM2201 and several metabolites of JWH-018, i.e., N-5-hydroxylated and carboxylated metabolites from rats administered AM2201 were identified .Molecular Structure Analysis

The molecular formula of AM2201 6-hydroxyindole metabolite is C24H22FNO2 . The formal name is (1-(5-fluoropentyl)-6-hydroxy-1H-indol-3-yl) (naphthalen-1-yl)methanone .Chemical Reactions Analysis

The presence of 6-indole hydroxylated metabolites of each drug and N-4-hydroxy metabolite of AM2201 was found to contribute to the decisive differences in the metabolic patterns of the two drugs .Physical And Chemical Properties Analysis

AM2201 6-hydroxyindole metabolite is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .Applications De Recherche Scientifique

Drug Testing and Analysis in Impaired Driving : A case study described the detection of AM2201 in plant material and its metabolites in human urine from a driver showing erratic behavior. This highlights the use of AM2201 analysis in legal and forensic contexts, particularly in cases of impaired driving due to drug use (Elian & Hackett, 2014).

Cytochrome P450-Mediated Metabolism : Research has shown that AM2201 undergoes cytochrome P450-mediated oxidation, forming metabolites that retain significant affinity and activity at the cannabinoid 1 receptor. This provides critical data on the potential toxicological properties of AM2201 and its human metabolites (Chimalakonda et al., 2012).

Impact of Enzyme Inhibitors on AM2201 Metabolism : Another study focused on how certain chemical inhibitors, like sulfaphenazole and α-naphthoflavone, can block the oxidation of AM2201 in human liver microsomes. This sheds light on how genetic variations in enzymes could impact the metabolism and potential toxicity of AM2201 (Chimalakonda et al., 2013).

Metabolomic Assessment of Synthetic Cannabinoid Exposure : A study used a targeted metabolomic approach to assess human exposure to synthetic cannabinoids like JWH-018 and AM2201. It quantified specific enantiomers of metabolites in human urine, providing a comprehensive method for studying the human metabolism of these substances (Patton et al., 2013).

Application in Cosmetic Safety Assessment : 6-Hydroxyindole, closely related to AM2201's metabolite, has been evaluated for its safety as an oxidative hair dye ingredient, indicating its potential applicability in cosmetic formulations (Burnett et al., 2014).

Safety And Hazards

The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNACCUUTICHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017864 |

Source

|

| Record name | AM2201 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM2201 6-hydroxyindole metabolite | |

CAS RN |

1427521-35-4 |

Source

|

| Record name | AM2201 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)